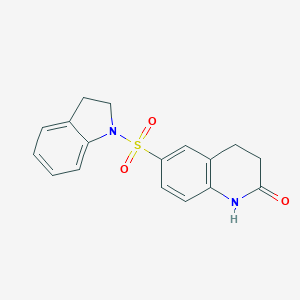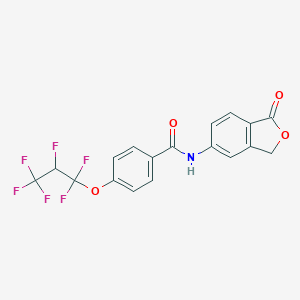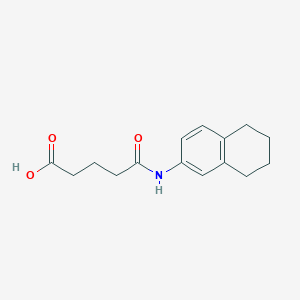![molecular formula C24H24O4 B263285 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione](/img/structure/B263285.png)
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione is a complex organic compound with the molecular formula C24H24O4 and a molecular weight of 376.45 g/mol . This compound features a naphthoquinone core, which is a common structural motif in various biologically active molecules. The presence of the 1,3-dioxane ring and the phenyl group adds to its structural complexity and potential reactivity.
Méthodes De Préparation
The synthesis of 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-dioxane ring, which can be achieved through the condensation of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions . The resulting 1,3-dioxane derivative is then subjected to further functionalization to introduce the phenyl and methyl groups.
The naphthoquinone core can be synthesized separately through oxidation reactions of naphthalene derivatives. The final step involves coupling the functionalized 1,3-dioxane derivative with the naphthoquinone core under suitable conditions, such as using a Lewis acid catalyst to facilitate the reaction .
Analyse Des Réactions Chimiques
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The phenyl group and the 1,3-dioxane ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Applications De Recherche Scientifique
2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione involves its interaction with biological molecules. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its potential use in anticancer and antimicrobial applications. The compound may also interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(5-Methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione include other naphthoquinone derivatives and compounds with 1,3-dioxane rings. Examples include:
Menadione: A simple naphthoquinone derivative known for its vitamin K activity.
Plumbagin: A naturally occurring naphthoquinone with anticancer properties.
1,3-Dioxane derivatives: Compounds like 1,3-dioxane-5-carboxylic acid derivatives used in various chemical syntheses
Propriétés
Formule moléculaire |
C24H24O4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[2-(5-methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H24O4/c1-23(2,19-13-20(25)17-11-7-8-12-18(17)21(19)26)22-27-14-24(3,15-28-22)16-9-5-4-6-10-16/h4-13,22H,14-15H2,1-3H3 |
Clé InChI |
QHUKZKWVEJOWLE-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canonique |
CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether](/img/structure/B263207.png)




![N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B263238.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine](/img/structure/B263243.png)
![3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B263245.png)
![4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE](/img/structure/B263247.png)
